molecular formula C23H18F3N3O6 B4300029 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

Cat. No. B4300029
M. Wt: 489.4 g/mol
InChI Key: VUAQDZNDJVWVNG-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, also known as TFB-TNB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide is not well understood, but it is believed to interact with proteins through covalent modification of amino acid residues. This interaction can lead to changes in protein conformation or function, which can be detected using fluorescent spectroscopy.
Biochemical and Physiological Effects
4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of protein-protein interactions, induction of protein misfolding, and inhibition of enzyme activity. 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide in lab experiments include its high purity, stability, and specificity for protein interactions. However, 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are many potential future directions for research on 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, including its use as a therapeutic agent for cancer and other diseases, further studies of its mechanism of action, and development of new methods for synthesizing and using it in lab experiments. Other potential areas of research include the use of 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide in drug discovery and the development of new fluorescent probes for studying protein-protein interactions.

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying protein folding and conformational changes, and as a potential therapeutic agent for treating cancer and other diseases. 4,5-dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has also been used in studies of enzyme kinetics and as a substrate for proteases.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O6/c1-34-19-11-15(18(29(32)33)12-20(19)35-2)22(31)28-17-6-4-3-5-16(17)27-21(30)13-7-9-14(10-8-13)23(24,25)26/h3-12H,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAQDZNDJVWVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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